![molecular formula C15H21N3O B5629652 N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5629652.png)
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves multi-step chemical reactions, starting from simple precursors. For example, benzimidazole ligands with variable second-coordination spheres are synthesized through reductive amination reactions, utilizing specific synthons such as 1-methyl-2-carboxaldehyde, which further react with primary and secondary amines in the presence of sodium cyanoborohydride (Lionel Cheruzel et al., 2011).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex and is often determined using X-ray crystallography. For instance, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was established to understand the conformation of the molecule, revealing that the benzimidazole ring system is nearly planar (S. Özbey et al., 2001).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the reactivity of benzimidazole compounds with different reagents can lead to the formation of ligands with second coordination sphere functional groups, highlighting their versatile chemical behavior (Lionel Cheruzel et al., 2011).
Mechanism of Action
The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative. Some benzimidazole derivatives have been found to induce apoptosis, a process of programmed cell death, in cancer cells. Other benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .
Safety and Hazards
Future Directions
The future directions for the study of benzimidazole derivatives are vast. Researchers are aiming at designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level which could be used as single drugs with improved safety . Furthermore, the details of the docking studies aided in the prediction of protein binding . This opens up new possibilities for the development of benzimidazole derivatives as potential therapeutic agents.
properties
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-5-18-12-9-7-6-8-11(12)17-13(18)10-16-14(19)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPABYRMTWUZZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CNC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide |
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